NOR-6beta-oxycodol

Descripción general

Descripción

Nor-6α-Oxícodol (CRM): es un material de referencia analítico que es estructuralmente similar a los opioides conocidos. Es un metabolito de la oxicodona y se utiliza principalmente para aplicaciones de investigación y forenses . El compuesto tiene la fórmula química C17H21NO4 y un peso molecular de 303.4 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de nor-6α-Oxícodol implica rutas de síntesis química que incluyen la síntesis de intermediarios clave y la optimización de las condiciones de reacción . El compuesto se sintetiza típicamente a partir de oxicodona a través de una serie de reacciones químicas que involucran pasos de oxidación y reducción .

Métodos de producción industrial: el compuesto está disponible como material de referencia certificado, lo que indica que se produce bajo estrictas condiciones de control de calidad para cumplir con los estándares internacionales .

Análisis De Reacciones Químicas

Tipos de reacciones: El Nor-6α-Oxícodol se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para su síntesis y modificación posterior.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran nor-6α-Oxícodol incluyen agentes oxidantes, agentes reductores y solventes como DMF (dimetilformamida), PBS (solución salina tamponada con fosfato) y DMSO (dimetilsulfóxido) .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran nor-6α-Oxícodol dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación de la oxicodona conduce a la formación de nor-6α-Oxícodol .

Aplicaciones Científicas De Investigación

El nor-6α-Oxícodol se utiliza principalmente como material de referencia analítico en química forense y toxicología . Se utiliza en espectrometría de masas para la identificación y cuantificación de metabolitos de oxicodona en muestras biológicas . Además, se utiliza en estudios de investigación para comprender el metabolismo y la farmacocinética de la oxicodona .

Mecanismo De Acción

El mecanismo de acción del nor-6α-Oxícodol está relacionado con su compuesto original, la oxicodona. La oxicodona es un agonista del receptor μ-opioide, y se cree que sus metabolitos, incluido el nor-6α-Oxícodol, interactúan con las mismas vías del receptor . Los objetivos moleculares y las vías involucradas incluyen el receptor GABA B, que juega un papel en los efectos analgésicos de la oxicodona .

Comparación Con Compuestos Similares

Compuestos Similares:

Nor-6β-Oxícodol (CRM): Otro metabolito de la oxicodona que es estructuralmente similar al nor-6α-Oxícodol.

Oxicodona: El compuesto original del que se deriva el nor-6α-Oxícodol.

Oxymorfona: Un potente analgésico opioide que también es un metabolito de la oxicodona.

Unicidad: El nor-6α-Oxícodol es único debido a su configuración estructural específica y su papel como metabolito de la oxicodona. Su uso como material de referencia analítico lo hace valioso para aplicaciones forenses y de investigación .

Actividad Biológica

NOR-6beta-oxycodol, a derivative of oxycodone, is part of a class of compounds known for their analgesic properties. This article explores its biological activity, metabolism, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Metabolism

This compound is formed through the metabolic pathways of oxycodone, primarily via the action of cytochrome P450 enzymes. The primary metabolic route involves:

- CYP3A4 and CYP3A5 : These enzymes metabolize oxycodone into noroxycodone, which can further be reduced to this compound.

- CYP2D6 : This enzyme also plays a significant role in the metabolism of oxycodone to its active metabolites, including oxymorphone and noroxymorphone .

The metabolic pathway is illustrated in the following table:

| Enzyme | Substrate | Metabolite | Activity |

|---|---|---|---|

| CYP3A4 | Oxycodone | Noroxycodone | Weak antinociceptive |

| CYP2D6 | Oxycodone | Oxymorphone | Active analgesic |

| CYP3A4/5 | Noroxycodone | Noroxymorphone | Weak activity |

Pharmacological Activity

The pharmacological profile of this compound is characterized by its interaction with opioid receptors. While it is structurally related to potent analgesics like oxycodone and oxymorphone, this compound exhibits weaker analgesic effects compared to these compounds. Research indicates that:

- Antinociceptive Effects : this compound has been shown to possess limited antinociceptive properties, which are significantly weaker than those of its parent compound oxycodone .

- Opioid Receptor Binding : The compound interacts with the mu-opioid receptor (MOR), but its efficacy as an agonist is considerably lower than that of oxymorphone .

Clinical Implications and Case Studies

Clinical studies have highlighted the importance of understanding the pharmacokinetics and dynamics of this compound in relation to patient outcomes. For instance:

- Case Study on Opioid Dosing : A systematic review assessed the impact of CYP2D6 phenotyping on opioid dosing strategies. It was found that individuals with different CYP2D6 variants metabolize opioids at different rates, which could influence the effectiveness and safety of drugs like this compound .

- Adverse Drug Reactions (ADRs) : Another study indicated that while this compound itself may not cause significant ADRs, its metabolites can lead to complications in patients with altered metabolism due to genetic polymorphisms in CYP enzymes .

Research Findings

Recent research has focused on improving opioid dosing strategies by considering genetic variability in drug metabolism. Key findings include:

- CYP2D6 Variability : Genetic polymorphisms in CYP2D6 can lead to significant interindividual differences in drug metabolism, affecting the therapeutic efficacy of opioids including this compound .

- Potential for Personalized Medicine : Screening for CYP2D6 variants may help tailor opioid therapy to minimize adverse effects and enhance pain management outcomes .

Propiedades

IUPAC Name |

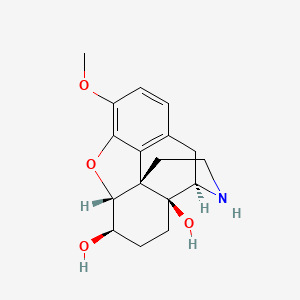

(4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOOLJUSYSBAD-BGMJHJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345059 | |

| Record name | Nor-6.beta.-oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764620-36-2 | |

| Record name | NOR-6beta-oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0764620362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nor-6.beta.-oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-6.BETA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM859H4JK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.